molecular formula C23H24ClN3O4 B2946641 N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 1795299-92-1

N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2946641
CAS No.: 1795299-92-1
M. Wt: 441.91
InChI Key: BVLRRWOFSLJGCR-UHFFFAOYSA-N
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Description

N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound that features a unique structure combining a chlorophenyl group, a methoxyethyl group, and a tricyclic azatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves multiple steps, starting with the preparation of the tricyclic azatricyclo framework. This can be achieved through a series of cyclization reactions involving appropriate precursors. The chlorophenyl and methoxyethyl groups are then introduced through substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the chlorophenyl and methoxyethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.

Scientific Research Applications

N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[731

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene: Shares the tricyclic azatricyclo framework but lacks the chlorophenyl and methoxyethyl groups.

    Dichlorodiphenyldichloroethane (DDD): Contains a chlorophenyl group but differs significantly in structure and properties.

Uniqueness

N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is unique due to its combination of a tricyclic azatricyclo framework with chlorophenyl and methoxyethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-31-19(17-6-2-3-7-18(17)24)13-25-22(29)23(30)26-16-11-14-5-4-10-27-20(28)9-8-15(12-16)21(14)27/h2-3,6-7,11-12,19H,4-5,8-10,13H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLRRWOFSLJGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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